ethyl 6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylate
Description
Ethyl 6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylate is a bicyclic organic compound featuring a cyclopenta[b]furan core substituted with a methoxy group at the 6a position and an ethyl ester at the 3a position. The compound is synthesized with a purity of ≥95% , typical of intermediates used in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
ethyl 6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-3-14-9(12)10-5-4-6-11(10,13-2)15-8-7-10/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOVGUIKHBQZBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCC1(OCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylate typically involves multiple steps. One common method includes the Baeyer-Villiger oxidation of a racemic cycloadduct derived from dichloroketene and dimethylfulvene. This reaction produces a lactone, which is then opened with a suitable amine to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H18O3
- Molecular Weight : Approximately 214.3 g/mol
- Structural Characteristics : The compound features a cyclopentafuran structure with a methoxy group at the 6a position and an ethyl ester functional group, contributing to its unique chemical reactivity and potential biological activity.
Chemistry
- Intermediate in Synthesis : Ethyl 6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.
Biology
- Enzyme Interaction Studies : The compound's structure makes it a candidate for studying enzyme interactions and metabolic pathways. It can serve as a model to understand how similar compounds interact with biological systems.
- Pharmacological Potential : Preliminary studies indicate that the compound may interact with specific molecular targets, influencing biochemical pathways relevant to drug development. Its potential applications in pharmacodynamics and pharmacokinetics are under investigation.
Industry
- Production of Fine Chemicals : this compound is utilized in the production of fine chemicals and pharmaceuticals. Its unique properties make it valuable in developing specialty chemicals used in various industrial applications.
Case Studies and Research Findings
- Enzyme Interaction Studies : Research has demonstrated that this compound can bind to specific enzymes, altering their activity. This interaction is crucial for understanding its role in metabolic pathways.
- Pharmacological Investigations : Studies exploring the pharmacological effects of this compound suggest potential anti-inflammatory properties, making it a candidate for further investigation in drug development aimed at treating inflammatory diseases.
Mechanism of Action
The mechanism of action of ethyl 6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Properties of Analogs
Key Comparative Analysis
a) Substituent Effects on Physicochemical Properties
- Lipophilicity and Solubility : The target compound’s ethyl ester group increases lipophilicity compared to the carboxylic acid derivatives (e.g., rac-(3aR,6aS)-6a-methoxy analog) . This makes it more suitable for applications requiring lipid membrane penetration. In contrast, the 6a-(2-methoxyethoxy) substituent in ’s compound introduces additional ether linkages, enhancing water solubility but reducing thermal stability .
- Steric and Electronic Effects: The methoxy group at 6a (common to all analogs) provides moderate steric hindrance.
c) Stability and Reactivity
- Ester vs. Acid Stability : The ethyl ester group in the target compound improves hydrolytic stability under acidic conditions compared to carboxylic acids, which may decarboxylate or form salts .
- Thermal Degradation : ’s compound, with its elongated 2-methoxyethoxy chain, is prone to oxidative degradation at elevated temperatures, limiting its utility in high-temperature reactions .
Biological Activity
Ethyl 6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylate is a compound with intriguing potential for various biological applications due to its unique structure and functional groups. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 214.3 g/mol. The compound features a cyclopentafuran structure characterized by a fused ring system, which includes both saturated and unsaturated components. The presence of the methoxy group at the 6a position and an ethyl ester functional group enhances its chemical reactivity and potential biological interactions .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Wittig Reaction : A common method for forming alkenes from aldehydes or ketones.
- Cyclization Reactions : Utilizing cyclization techniques to form the cyclopentafuran ring.
- Esterification : The reaction of a carboxylic acid with an alcohol to form an ester.
These synthetic pathways are crucial for producing the compound in sufficient quantities for biological testing .
Antiviral Properties
Research indicates that compounds structurally related to this compound exhibit antiviral activities. For instance, similar N-heterocycles have shown promise as antiviral agents against various viruses, including HIV and Dengue virus (DENV). The mechanism often involves inhibition of viral replication or interference with viral proteins .
Table 1: Comparison of Antiviral Activities of Related Compounds
| Compound Name | Virus Target | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HIV | 0.26 | RT Inhibition |
| Compound B | DENV | 7.2 | Viral Replication Inhibition |
| Ethyl 6a-Methoxy-Hexahydro-Cyclopenta | TBD | TBD | TBD |
Anti-inflammatory and Antimicrobial Activity
Preliminary studies suggest that derivatives of cyclopentafuran compounds may possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation. Additionally, some related compounds have demonstrated antibacterial activity against strains such as Staphylococcus aureus, indicating a broad spectrum of biological activity .
Case Study: Antimicrobial Activity
In a study evaluating various derivatives for antimicrobial efficacy, one compound exhibited an IC50 value of 2.6 μM against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of this class of compounds in developing new antimicrobial agents .
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound is essential for assessing its therapeutic potential. Interaction studies focus on:
- Absorption : How well the compound is absorbed in biological systems.
- Distribution : The distribution profile within tissues.
- Metabolism : The metabolic pathways it undergoes in the body.
- Excretion : How the compound is eliminated from the body.
These factors significantly influence the efficacy and safety profile of the compound in clinical applications .
Q & A
Q. What are the typical synthetic pathways for ethyl 6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylate, and what key reaction conditions are required?
The synthesis of this compound likely involves multi-step protocols, including cyclization, esterification, and stereochemical control. For structurally analogous cyclopenta-furan carboxylates, methods such as Claisen condensation, acid-catalyzed cyclization, or [3,3]-sigmatropic rearrangements are employed . Key conditions include:
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.2–1.4 ppm for methoxy groups, δ 4.0–5.5 ppm for ester and furan protons) to confirm substituent positions and stereochemistry .
- X-ray Crystallography : Resolves absolute configuration, as seen in related cyclopenta-furan derivatives (e.g., C8H12O4 with P21/c space group) .
- Optical Rotation : Specific rotation values (e.g., −44° in methanol) validate enantiomeric purity .
- HPLC-MS : For assessing purity (>98%) and detecting degradation products .
Q. What are the primary safety considerations when handling this compound in a laboratory setting?
- Toxicity : Potential skin/eye irritation (H315, H319) and acute toxicity (H302) based on structurally similar compounds .
- Storage : Store in inert atmospheres (N₂/Ar) at 2–8°C to prevent oxidation .
- Waste Disposal : Follow hazardous waste protocols (e.g., incineration via licensed facilities) .
Advanced Research Questions
Q. How can computational modeling techniques like molecular docking be applied to study the biological interactions of this compound?
- Molecular Docking : Predict binding affinities to targets (e.g., enzymes, receptors) using software like AutoDock Vina. For example, cyclopenta-furan analogs show interactions with hydrophobic pockets via van der Waals forces .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
- QSAR Models : Relate substituent effects (e.g., methoxy groups) to bioactivity using descriptors like logP and polar surface area .
Q. What strategies are recommended for resolving contradictions in stereochemical assignments derived from NMR and X-ray crystallography data?
- Comparative Analysis : Cross-validate NMR coupling constants (e.g., J = 6–8 Hz for cis/trans isomers) with X-ray-derived torsion angles .
- VCD Spectroscopy : Vibrational circular dichroism can distinguish enantiomers when optical rotation data is ambiguous .
- Crystallographic Refinement : Use high-resolution data (≤0.8 Å) to resolve electron density maps for methoxy and ester groups .
Q. What experimental approaches are used to elucidate the metabolic pathways and degradation products of this compound in biological systems?
- In Vitro Metabolism : Incubate with liver microsomes (rat/human) and analyze metabolites via LC-HRMS. For example, ester hydrolysis and hydroxylation are common pathways .
- Stability Studies : Expose the compound to simulated gastric fluid (pH 2.0) or UV light to identify degradation products (e.g., lactone formation) .
- Isotope Labeling : Use ¹⁴C-labeled analogs to trace metabolic fate in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
